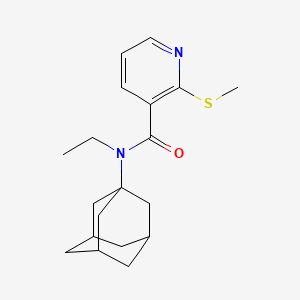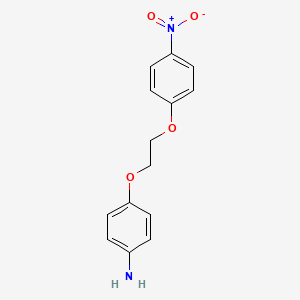
4-(2-(4-Nitrophenoxy)ethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Nitrophenoxy)ethoxy)aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group and an aniline moiety connected via an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Nitrophenoxy)ethoxy)aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This intermediate is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. Finally, the ethanol derivative undergoes a nucleophilic substitution reaction with aniline to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-(4-Nitrophenoxy)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Reduction: The major product is 4-(2-(4-Aminophenoxy)ethoxy)aniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学的研究の応用
4-(2-(4-Nitrophenoxy)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 4-(2-(4-Nitrophenoxy)ethoxy)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 4-(4-Nitrophenoxy)aniline
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
Uniqueness
4-(2-(4-Nitrophenoxy)ethoxy)aniline is unique due to its specific structural features, including the ethoxy linker and the combination of nitrophenoxy and aniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
4-[2-(4-nitrophenoxy)ethoxy]aniline |
InChI |
InChI=1S/C14H14N2O4/c15-11-1-5-13(6-2-11)19-9-10-20-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2 |
InChIキー |
DQYOYWNAUXFAHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


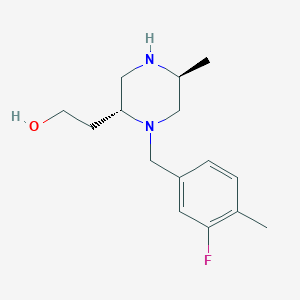
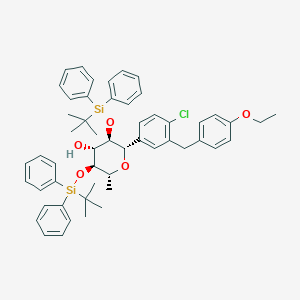
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
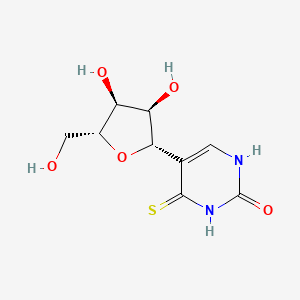
![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
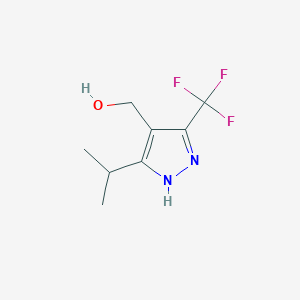
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)

